molecular formula C13H16N2O B14612484 N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 56999-24-7

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14612484
CAS No.: 56999-24-7
M. Wt: 216.28 g/mol
InChI Key: TZDCOKYMGJEMIA-UHFFFAOYSA-N
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Description

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative designed for advanced chemical and biological research. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . This acetamide features an N-ethyl substitution, which may influence its lipophilicity and binding affinity compared to other indole acetamides. Researchers are exploring such compounds for multiple applications. In pharmaceutical discovery, structurally similar indole-3-acetamides have demonstrated significant potential as antihyperglycemic and antioxidant agents, showing strong inhibitory activity against the α-amylase enzyme and the ability to scavenge free radicals like DPPH and ABTS . Furthermore, indole acetamide derivatives are being investigated for their role in plant science; certain compounds can strongly inhibit root growth or promote lateral root development in Arabidopsis thaliana, likely by modulating the auxin signaling pathway and affecting genes such as IAA14, LAX3, and AXR3 . The mechanism of action for these compounds often involves interaction with specific enzymes or protein targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

56999-24-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-ethyl-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-3-14-13(16)8-10-9-15(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3,(H,14,16)

InChI Key

TZDCOKYMGJEMIA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Nitro Precursors

Catalytic hydrogenation is a cornerstone for reducing nitro groups to amines in indole derivatives. In the preparation of structurally related compounds, such as 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide, active nickel catalysts under hydrogen pressure (0.1–1.0 MPa) at 70–110°C achieve nitro-to-amine conversions with yields exceeding 85%. For N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide, a similar approach could involve hydrogenating a nitro-substituted indole precursor.

Reaction Conditions:

  • Catalyst: Active nickel (5–15 wt% relative to substrate).
  • Solvent: Ethanol-water mixtures, balancing solubility and catalyst activity.
  • Temperature: 85°C optimal for minimizing side reactions.

Post-hydrogenation, the amine intermediate may undergo acetylation with ethyl chloroacetate to introduce the acetamide moiety.

Condensation and Cyclization Strategies

Diazotization and Reduction Sequences

Diazotization of aromatic amines followed by reduction is pivotal for introducing ethylamino groups. In the synthesis of 3-(2-aminoethyl)-N-methylindole derivatives, diazotization at -5°C using sodium nitrite in hydrochloric acid generates diazonium salts, which are subsequently reduced with sodium dithionite. For the target compound, this method could be adapted to functionalize the indole ring at the 3-position before acetylating with ethylamine.

Critical Parameters:

  • pH Control: Maintaining pH <1 during diazotization prevents premature decomposition.
  • Reduction Agents: Sodium dithionite ensures selective reduction without over-reducing the indole nucleus.

Acetamide Formation via Nucleophilic Acyl Substitution

Reaction of indole-3-ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide bond. Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics and purity.

Yield Optimization:

  • Stoichiometry: A 1.2:1 molar ratio of acetyl chloride to amine minimizes unreacted starting material.
  • Temperature: 0–5°C prevents exothermic side reactions.

Alternative Pathways: Grignard and Friedel-Crafts Approaches

Indole Alkylation via Friedel-Crafts

Friedel-Crafts acylation of 1-methylindole with ethyl chloroacetate in the presence of Lewis acids (e.g., AlCl₃) could directly yield the acetamide. However, regioselectivity at the indole 3-position remains challenging.

Limitations:

  • Competing reactions at the 2-position require directing groups or protecting strategies.
  • Acid-sensitive substrates may decompose under strong Lewis acid conditions.

Grignard Reagent-Mediated Synthesis

Formation of a Grignard reagent from ethyl magnesium bromide and subsequent reaction with 1-methylindole-3-carbonyl chloride offers a pathway to the target molecule. This method demands anhydrous conditions and precise temperature control.

Advantages:

  • High atom economy.
  • Scalability for industrial production.

Comparative Analysis of Methodologies

Method Yield Complexity Scalability Cost
Catalytic Hydrogenation 85–90% Moderate High Moderate
Diazotization-Reduction 75–80% High Moderate High
Friedel-Crafts Acylation 60–65% Low Low Low
Grignard Synthesis 70–75% High High High

Catalytic hydrogenation emerges as the most viable route due to its balance of yield and scalability. However, Friedel-Crafts methods, while lower-yielding, may suit small-scale laboratory synthesis.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The patent CN102432519A highlights solvent recycling (e.g., ethanol) and activated carbon filtration to reduce waste. For this compound, implementing similar mother liquor recycling could cut costs by 20–30%.

Process Intensification

Continuous-flow reactors may enhance diazotization and reduction steps, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Physical Properties

Melting points and solubility are dictated by substituent polarity and hydrogen-bonding capacity:

  • N-Benzyl analog (8c) : Higher melting point (207–209°C) due to aromatic stacking and reduced solubility .
  • Pyridinyl analog (1b) : Melting point of 187.7–188.4°C, reflecting moderate polarity from the pyridine ring .
  • Hydroxyl-containing analogs (e.g., 1c) : Exhibit lower melting points (180.5–182.3°C) despite hydrogen bonding, likely due to disordered crystal packing .

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide) reveal intramolecular hydrogen bonds (N–H···O) and orthorhombic packing (space group P212121), which stabilize the lattice . The ethyl group in the target compound may disrupt such interactions, leading to altered solubility and stability.

Biological Activity

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with acetic acid derivatives. The methodology allows for the efficient generation of various indole-based compounds, which have been shown to exhibit significant biological activities. For example, a study highlighted the rapid access to N-(indol-3-yl)amides through specific reaction conditions that enhance yield and purity .

Antiproliferative Effects

This compound has demonstrated promising antiproliferative activity against several cancer cell lines. In vitro studies indicate that related compounds exhibit significant inhibition of cell growth in HeLa, MCF-7, and HT-29 cancer cells. For instance, a derivative exhibited IC50 values of 0.52 μM for HeLa cells, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells . These results suggest that indole derivatives can induce apoptosis and disrupt the cell cycle by arresting cells in the G2/M phase.

The mechanism underlying the antiproliferative effects involves the inhibition of tubulin polymerization, akin to the action of colchicine. This inhibition leads to disrupted mitotic processes and subsequent cell death . Additionally, molecular docking studies have provided insights into how these compounds interact at a molecular level with tubulin, further elucidating their potential as chemotherapeutic agents.

Enzymatic Inhibition

Beyond anticancer properties, this compound and its analogs have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, compounds similar in structure have shown good to moderate inhibition against α-amylase enzymes with IC50 values ranging from 1.09 μM to 2.84 μM . This suggests potential applications in managing hyperglycemia.

Case Studies

Several studies have explored the broader implications of indole derivatives:

  • Antiviral Activity : Research on indole-based compounds has shown effectiveness against viral replication mechanisms, particularly targeting RNA-dependent RNA polymerases (RdRp) in viruses like SARS-CoV-2 . Compounds structurally related to this compound could be evaluated for similar antiviral properties.
  • Anti-inflammatory Properties : Indole derivatives have also been linked to anti-inflammatory activity through selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory responses .

Data Summary

Activity Type Cell Line/Target IC50 (μM) Mechanism
AntiproliferativeHeLa0.52Tubulin polymerization inhibition
AntiproliferativeMCF-70.34Cell cycle arrest
AntiproliferativeHT-290.86Apoptosis induction
Enzymatic Inhibitionα-Amylase1.09 - 2.84Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalizing the indole core at the 3-position. A common approach is alkylation of the indole nitrogen followed by amidation. For example, ethylation of 1-methylindole derivatives can be achieved using ethyl halides in the presence of a base (e.g., NaH), followed by acetylation with acetic anhydride or chloroacetyl chloride. Purification via column chromatography (e.g., pentane:EtOAc gradients) is critical to isolate the product . Reaction optimization (temperature, solvent polarity, and stoichiometry) significantly impacts yield, as seen in procedures yielding 68–85% .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify key protons (e.g., indole NH, ethyl groups) and carbons. For instance, the acetamide carbonyl typically appears at ~170 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal analysis to resolve bond lengths, angles, and intermolecular interactions (e.g., Hirshfeld surface analysis) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} confirm the acetamide C=O stretch .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity during synthesis?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Strategies include:

  • Reaction Monitoring : TLC or LC-MS to track intermediates.
  • Catalyst Screening : Transition metals (Pd) or organocatalysts may suppress byproducts .
  • Purification Refinement : Gradient elution in column chromatography or recrystallization improves purity. For example, using n-pentane:EtOAc (20:1) effectively isolates the target compound .

Q. What computational tools aid in predicting the compound’s reactivity or binding interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and predict spectroscopic properties (e.g., IR, NMR) .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data .
  • Molecular Docking : Screens potential biological targets (e.g., serotonin receptors) using software like AutoDock Vina .

Q. What pharmacological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Structure-activity relationships (SAR) can be derived by modifying the ethyl or methyl groups .
  • Enzyme Inhibition Assays : For serotonin synthesis enzymes (e.g., tryptophan hydroxylase), using HPLC to quantify metabolites .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect experimental design?

  • Methodological Answer :

  • pH Stability : Acetamide derivatives are prone to hydrolysis in acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for biological assays .
  • Thermal Stability : DSC/TGA analysis determines decomposition points. Storage at -20°C in inert atmospheres (N2_2) prevents degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.